Amodiaquine-d10
Übersicht
Beschreibung
Amodiaquine-d10 is a variant of Amodiaquine, an antimalarial drug . It is a 4-aminoquinoquinoline compound with anti-inflammatory properties . The molecular formula of Amodiaquine-d10 is C20H12D10ClN3O .
Synthesis Analysis
Amodiaquine and its active metabolite, desethylamodiaquine, can be determined using a sensitive and selective LC–MS/MS method . This method was used to describe their pharmacokinetic parameters in patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .
Molecular Structure Analysis
The molecular structure of Amodiaquine-d10 is similar to that of Amodiaquine . The average mass of Amodiaquine-d10 is 365.923 Da, and the monoisotopic mass is 365.207916 Da .
Chemical Reactions Analysis
Amodiaquine undergoes hepatic biotransformation to its principal biologically active metabolite, desethylamodiaquine . This process is the predominant route of Amodiaquine clearance, with such a considerable first pass effect that very little orally administered Amodiaquine escapes untransformed into the systemic circulation .
Physical And Chemical Properties Analysis
Amodiaquine-d10 has a density of 1.3±0.1 g/cm3, a boiling point of 478.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol, and the flash point is 242.9±28.7 °C . The index of refraction is 1.669, and the molar refractivity is 105.5±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Antimalarial Agents : Amodiaquine and its congeners have been shown to be potent against both chloroquine-sensitive (D10) and chloroquine-resistant (W-2) strains of Plasmodium falciparum, indicating their potential as effective antimalarial agents (Casagrande et al., 2008).
Hepatotoxicity and Cytoprotective Effects : Research on the hepatotoxicity of amodiaquine in isolated rat hepatocytes has provided insights into its cytotoxic mechanisms and the protective effects of taurine and N-acetyl cysteine against this toxicity (Heidari et al., 2014).
NO-donor Substructures in Amodiaquine Analogues : Studies on amodiaquine analogues containing NO-donor substructures have shown that these compounds exhibit antiplasmodial activity and have the capacity to release NO in vessels, suggesting potential applications in the treatment of cerebral malaria (Bertinaria et al., 2011).
Antiplasmodial Activity of Punica Granatum L. Fruit Rind : Investigations into the antiplasmodial activity of Punica granatum L. fruit rind have found that its methanolic extract inhibits parasite growth in vitro and may interfere with the metabolism of haemoglobin by malaria parasites, indicating a possible synergistic effect with amodiaquine (Dell’Agli et al., 2009).
Amodiaquine-Induced Fulminant Hepatitis : A case study reported the need for emergency liver transplantation due to fulminant hepatitis induced by antimalarial prophylactic use of amodiaquine, highlighting the drug's potential adverse effects (Markham et al., 2007).
Amodiaquine Resistance and Mutations in Pfcrt and Pfmdr1 Genes : Research on in vitro amodiaquine resistance has shown its association with mutations in the pfcrt and pfmdr1 genes of Plasmodium falciparum, suggesting the role of these polymorphisms in amodiaquine resistance and their potential use in epidemiological surveillance (Folarin et al., 2011).
Pharmacodynamic Interactions : Studies on the pharmacodynamic interactions of amodiaquine and its major metabolite with other antimalarials like artemisinin, quinine, and atovaquone have provided insights into potential synergistic effects and mechanisms of action (Mariga et al., 2005).
Pharmacogenetics of Amodiaquine : Research has been conducted to understand the pharmacogenetic aspects of amodiaquine, focusing on how genetic variations in populations might affect the drug's metabolism and associated side effects (Gil, 2008).
Population Pharmacokinetics and Pharmacodynamics in Pregnancy : Studies on the population pharmacokinetics and pharmacodynamics of amodiaquine in pregnant women with Plasmodium vivax malaria have provided valuable information on drug dosing and safety in this specific population (Tarning et al., 2012).
Safety And Hazards
Amodiaquine-d10, like Amodiaquine, may have some safety concerns. Amodiaquine has been reported to cause liver problems or low blood cell levels in rare cases . When taken in excess, it may cause headaches, trouble seeing, seizures, and cardiac arrest . Therefore, it is recommended that people with HIV/AIDS on zidovudine or efavirenz avoid Amodiaquine .
Zukünftige Richtungen
The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups . Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations . A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher Amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .
Eigenschaften
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675612 | |
Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amodiaquine-d10 | |
CAS RN |
1189449-70-4 | |
Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.